molecular formula C21H20ClN3O3S B2886626 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 897488-97-0

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2886626
CAS No.: 897488-97-0
M. Wt: 429.92
InChI Key: KCBVKDAACXUNHH-UHFFFAOYSA-N
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Description

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone (CAS: 897488-97-0) is a structurally complex molecule featuring a benzothiazole core, a piperazine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone group. Its molecular formula is C₂₁H₂₀ClN₃O₃S, with a molecular weight of 429.9 g/mol .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13-6-7-14(22)19-18(13)23-21(29-19)25-10-8-24(9-11-25)20(26)17-12-27-15-4-2-3-5-16(15)28-17/h2-7,17H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBVKDAACXUNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents could affect its distribution and bioavailability. Additionally, the compound’s interaction with its environment could influence its stability and efficacy.

Biological Activity

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural components:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Benzo[d]thiazole moiety : Associated with anti-cancer properties.
  • Dihydrobenzo[b][1,4]dioxin : Implicated in neuroprotective effects.

The molecular formula is C21H20ClN3O3SC_{21}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 429.9 g/mol .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of specific enzymes or receptors : Similar compounds have demonstrated interactions with cyclooxygenase enzymes, which are crucial in inflammatory processes .
  • Modulation of signaling pathways : It may influence pathways related to cell proliferation and apoptosis .

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of benzo[d]thiazole can significantly inhibit the proliferation of cancer cells. For instance, modifications to the structure can enhance antiproliferative effects against melanoma and prostate cancer cells . The compound's ability to disrupt tubulin polymerization suggests a potential mechanism for its anticancer activity.

Antidepressant Potential

A series of benzoxazole/benzothiazole derivatives were evaluated for antidepressant-like effects. The results indicated that these compounds could potentially modulate neurotransmitter systems involved in mood regulation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and related analogs:

StudyFindings
Pendergrass et al. (2009)Identified structural modifications that enhance anticancer activity through tubulin inhibition .
ResearchGate Study (2015)Evaluated benzothiazole-containing derivatives for their potential as antidepressants, showing promising results in animal models .
EvitaChem Synthesis ReportDescribed synthetic pathways leading to compounds with significant biological activity, emphasizing the role of piperazine and benzo[d]thiazole structures .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiazole + Dihydrobenzodioxin 7-Cl, 4-Me (benzothiazole) C₂₁H₂₀ClN₃O₃S 429.9
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzothiophen + Piperazine 4-NO₂ (piperazine) Not reported Not reported
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) Benzothiophen + Piperazine 4,7-OMe (benzothiophen) Not reported Not reported
Thiadiazole derivatives 13a–13d Thiadiazole + Pyrazole 4-NO₂ (pyrazole), variable R groups Varies Varies (~400–450)
Coumarin-based derivatives (4g, 4h) Coumarin + Benzodiazepine/Oxazepine Tetrazole, phenyl groups Not reported Not reported

Key Observations :

  • Benzothiazole vs. Benzothiophen : The target’s benzothiazole core (with S and N atoms) may confer greater electronegativity and hydrogen-bonding capacity compared to benzothiophen derivatives (e.g., 7f, 8a), which lack the nitrogen atom .
  • Dihydrobenzodioxin vs. Dihydrobenzodiazepine : The dihydrobenzodioxin moiety in the target compound introduces rigidity and oxygen-rich electron density, contrasting with the nitrogen-rich dihydrobenzodiazepine in coumarin hybrids (e.g., 4g, 4h) .

Key Observations :

  • The target compound’s synthesis remains undocumented, limiting direct comparison.
  • Yields for reported analogs range from 60–75%, indicating moderate efficiency for such heterocyclic syntheses .

Physicochemical and Spectroscopic Properties

Available data highlight differences in melting points and spectral profiles:

Table 3: Physicochemical Properties

Compound Melting Point (°C) IR/NMR Key Peaks
Target Compound N/A Not reported
7f 138–141 IR: C=O (1675 cm⁻¹), NO₂ (1520 cm⁻¹); NMR: Aromatic protons (δ 6.8–8.2 ppm)
8a 148–149 IR: O–H (3420 cm⁻¹); NMR: Methoxy groups (δ 3.8 ppm), piperazine (δ 2.5–3.5 ppm)
8b 128–129 IR: O–H (3430 cm⁻¹); NMR: Fluorophenyl (δ 7.1–7.4 ppm)

Key Observations :

  • The absence of melting point data for the target compound limits stability assessments. However, analogs with nitro groups (e.g., 7f) exhibit higher melting points (~138–141°C) compared to fluorophenyl derivatives (8b: 128–129°C), likely due to stronger intermolecular interactions .
  • The target’s expected IR peaks would include C=O (methanone) and C–O (dihydrobenzodioxin), distinguishing it from analogs like 8a, which show O–H stretches .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity stem from its heterocyclic architecture:

  • Piperazine ring : Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors .
  • Chlorinated benzo[d]thiazole moiety : Enhances lipophilicity and potential for π-π stacking with aromatic residues in binding pockets .
  • Dihydrobenzo[b][1,4]dioxin group : Contributes to electron-rich regions, enabling interactions with electrophilic sites in biological systems .
    Methodological Insight: Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing these structural motifs .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry (e.g., distinguishing para vs. meta substitution in the benzothiazole) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .
    Methodological Insight: Cross-validation using 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in overlapping signals .

Q. What synthetic strategies are commonly employed for multi-step synthesis of this compound?

  • Retrosynthetic Analysis : Deconstruct the target into precursors:
    • Benzo[d]thiazole synthesis : Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
    • Piperazine coupling : Use of carbodiimide-mediated amide bond formation or nucleophilic substitution .
  • Step Optimization : Adjust reaction time, solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay-specific variables:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known inhibitors) .
  • Solubility Issues : Pre-treat compounds with co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
  • Dose-Response Validation : Perform IC50/EC50 curves in triplicate with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Analog Synthesis : Systematically modify substituents (e.g., replace chlorine with fluorine to assess halogen effects) .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond donors in the piperazine ring) .
  • In Silico Screening : Apply machine learning models (e.g., Random Forest) to predict activity against related targets (e.g., kinases, GPCRs) .

Q. How can computational tools optimize synthetic routes and reaction conditions?

  • Artificial Force Induced Reaction (AFIR) : Predicts energetically favorable pathways for multi-step syntheses, reducing trial-and-error experimentation .
  • Density Functional Theory (DFT) : Calculates transition-state energies to identify rate-limiting steps (e.g., ring closure in benzothiazole formation) .
  • Solvent Selection Algorithms : Tools like COSMO-RS predict solvent effects on reaction yield and purity .

Q. What experimental designs are effective for evaluating environmental stability or degradation products?

  • Forced Degradation Studies : Expose the compound to stressors (UV light, pH extremes) and analyze degradation products via LC-MS .
  • Ecotoxicity Assays : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental impact .
  • Metabolite Identification : Employ high-resolution MS/MS to track biotransformation in liver microsomes .

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